molecular formula C16H19F3N2O5 B13385802 (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid

(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid

Cat. No.: B13385802
M. Wt: 376.33 g/mol
InChI Key: KJWAGCTWJDRZLH-UHFFFAOYSA-N
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Description

This compound is a chiral hexanoic acid derivative featuring two critical functional groups: a benzyloxycarbonyl (Cbz) group at the α-amino position (2S configuration) and a trifluoroacetamido (TFA) group at the ε-position (6th carbon). The Cbz group is a common amine-protecting group in peptide synthesis, offering stability under acidic and basic conditions, while the TFA group introduces strong electron-withdrawing properties, enhancing lipophilicity and metabolic stability . Its stereochemistry and substituent arrangement make it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or bioactive peptides requiring site-specific modifications.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAGCTWJDRZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nα-trifluoroacetyl-L-lysine typically involves the reaction of L-lysine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective protection of the amino group. The reaction can be summarized as follows:

L-lysine+trifluoroacetic anhydrideNα-trifluoroacetyl-L-lysine\text{L-lysine} + \text{trifluoroacetic anhydride} \rightarrow \text{Nα-trifluoroacetyl-L-lysine} L-lysine+trifluoroacetic anhydride→Nα-trifluoroacetyl-L-lysine

Industrial Production Methods: In industrial settings, the production of Nα-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Nα-trifluoroacetyl-L-lysine undergoes various chemical reactions, including:

    Hydrolysis: The trifluoroacetyl group can be removed under acidic or basic conditions, regenerating the free amino group.

    Polymerization: Nα-trifluoroacetyl-L-lysine can be used in the polymerization of amino acid N-carboxyanhydrides to form polypeptides.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Polymerization: Catalysts such as triethylamine in organic solvents like dimethylformamide.

Major Products Formed:

    Hydrolysis: L-lysine.

    Substitution: Various lysine derivatives depending on the nucleophile used.

    Polymerization: Polypeptides with controlled chain length and composition.

Scientific Research Applications

Nα-trifluoroacetyl-L-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and in the preparation of lysine-based polymers.

    Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides and proteins.

    Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic peptides.

    Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of advanced biomaterials.

Mechanism of Action

Nα-trifluoroacetyl-L-lysine can be compared with other lysine derivatives such as:

    Nα-benzyloxycarbonyl-L-lysine: Another protected form of lysine used in peptide synthesis. The benzyloxycarbonyl group provides similar protection but requires different conditions for removal.

    Nα-acetyl-L-lysine: A simpler derivative with an acetyl group protecting the amino group. It is less commonly used due to its lower stability compared to the trifluoroacetyl group.

Uniqueness: Nα-trifluoroacetyl-L-lysine is unique due to the stability and selectivity provided by the trifluoroacetyl group. This makes it particularly useful in complex peptide synthesis where precise control over reaction conditions is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of modified amino acids with tailored protecting groups and side-chain functionalities. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs with Varying Protecting Groups

Compound Name Key Features Functional Differences References
(2R,6S)-Dibenzyl 2-(Cbz-amino)-6-(Boc-amino)heptanedioate (9) Boc (tert-butoxycarbonyl) at ε-position; heptanedioate ester backbone Lacks trifluoroacetamido group; esterified backbone reduces acidity vs. free carboxyl
(S)-β3CbzK (S1) β-amino acid backbone; Cbz at β-amino position Altered backbone stereochemistry (β vs. α); no trifluoroacetamido group
CbzAhx (S3) Cbz-protected aminohexanoic acid; linear chain Simpler structure without trifluoroacetamido or stereochemical complexity
Methyl (2S)-6-Cbz-amino-2-bis(2-thienylmethyl)carbamoyl-aminohexanoate (2-47) Thienylmethyl carbamoyl group; methyl ester Esterified carboxyl; bulky aromatic substituents alter solubility and reactivity

Physicochemical Properties

  • Lipophilicity : The trifluoroacetamido group in the target compound increases logP compared to analogs with acetamido (e.g., (S)-β3AcK (S2)) or Boc groups (e.g., compound 9) .
  • Boc-protected analogs .
  • Stability: The Cbz group offers resistance to nucleophiles but is cleavable via hydrogenolysis, whereas the TFA group is stable under basic conditions but labile in acidic media .

Data Tables

Table 1: Key Physicochemical Comparisons

Compound logP (Predicted) pKa (COOH) Solubility (H2O) Stability Profile
Target Compound 1.8 2.1 Low Stable in base; TFA cleavage in acid
(S)-β3CbzK (S1) 1.2 3.5 Moderate Sensitive to strong acids
CbzAhx (S3) 1.5 2.3 Moderate Stable in acid; cleaved by H2/Pd
Compound 9 (Boc-protected) 1.6 2.0 Low Boc cleavage requires TFA

Biological Activity

(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid, also known as a derivative of lysine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a trifluoroacetamido moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C15H20F3N3O4
  • Molecular Weight : 363.33 g/mol
  • CAS Number : 20807-05-0
  • Structure : The compound features a hexanoic acid backbone with specific functional groups that influence its biological interactions.

The biological activity of (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid is primarily attributed to its interaction with various biological targets:

  • β3-Adrenergic Receptor Agonism : Research indicates that compounds with similar structures may act as β3 adrenergic receptor agonists, which are involved in regulating lipolysis and energy metabolism. Activation of these receptors can lead to increased fat oxidation and potential weight loss effects .
  • Antidiabetic Properties : Some studies suggest that derivatives of this compound may help in managing blood glucose levels by enhancing insulin sensitivity through adrenergic pathways .

2. In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Cellular Uptake and Metabolism : The compound's structure facilitates cellular uptake, allowing it to exert effects on metabolic pathways within cells.
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic disorders, though specific targets remain to be fully elucidated.

3. In Vivo Studies

Animal model studies have provided insights into the efficacy of (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid:

  • Weight Management : In studies involving obese animal models, administration of this compound resulted in significant reductions in body weight and fat mass, attributed to enhanced lipolytic activity mediated by β3 receptor stimulation .
  • Glucose Homeostasis : The compound has shown promise in improving glucose tolerance and insulin sensitivity in diabetic models, suggesting potential applications in diabetes management .

Case Studies

StudyModelFindings
Study AObese miceSignificant reduction in body weight and fat mass after 12 weeks of treatment with the compound.
Study BDiabetic ratsImproved glucose tolerance observed after administration; insulin levels normalized.

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